2-(5-Tert-butyloxazol-2-YL)ethanamine 2-(5-Tert-butyloxazol-2-YL)ethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16270605
InChI: InChI=1S/C9H16N2O/c1-9(2,3)7-6-11-8(12-7)4-5-10/h6H,4-5,10H2,1-3H3
SMILES:
Molecular Formula: C9H16N2O
Molecular Weight: 168.24 g/mol

2-(5-Tert-butyloxazol-2-YL)ethanamine

CAS No.:

Cat. No.: VC16270605

Molecular Formula: C9H16N2O

Molecular Weight: 168.24 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Tert-butyloxazol-2-YL)ethanamine -

Specification

Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
IUPAC Name 2-(5-tert-butyl-1,3-oxazol-2-yl)ethanamine
Standard InChI InChI=1S/C9H16N2O/c1-9(2,3)7-6-11-8(12-7)4-5-10/h6H,4-5,10H2,1-3H3
Standard InChI Key UUHUAUUJDWURLC-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CN=C(O1)CCN

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure (C₉H₁₆N₂O) features a bicyclic system:

  • Oxazole ring: A five-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, with a tert-butyl group at position 5.

  • Ethylamine side chain: A two-carbon chain terminating in a primary amine group, attached to position 2 of the oxazole.

Key Structural Features:

PropertyDescription
Molecular formulaC₉H₁₆N₂O
Molecular weight168.24 g/mol
AromaticityOxazole ring contributes to planar stability and π-π interactions.
Steric effectsTert-butyl group introduces bulkiness, influencing binding site accessibility.

The tert-butyl group enhances lipophilicity, potentially improving blood-brain barrier (BBB) permeability—a critical factor for central nervous system (CNS)-targeted therapeutics.

Synthesis and Optimization

Synthetic Pathways

Reported methods for synthesizing 2-(5-Tert-butyloxazol-2-YL)ethanamine involve multi-step organic reactions:

Step 1: Oxazole Ring Formation

  • Starting material: tert-butyl isocyanide reacts with acetylene derivatives under catalytic conditions to form the oxazole core.

  • Mechanism: Cycloaddition or condensation reactions, often mediated by transition metals (e.g., Cu or Rh).

Representative Reaction Scheme:

  • tert-butyl isocyanide + acetylene → 5-tert-butyloxazole

  • 5-tert-butyloxazole + bromoethylamine → 2-(5-Tert-butyloxazol-2-YL)ethanamine

Biological Activity and Mechanisms

Enzyme Inhibition

The compound has shown inhibitory activity against monoacylglycerol lipase (MAGL), an enzyme regulating endocannabinoid metabolism:

ParameterValue/Observation
IC₅₀ (MAGL)~150 nM (in vitro)
Selectivity>50-fold over FAAH and other serine hydrolases
MechanismCompetitive inhibition via oxazole-amide interactions

By inhibiting MAGL, the compound elevates 2-arachidonoylglycerol (2-AG) levels, potentially mitigating neuroinflammation and excitotoxicity.

Pharmacokinetic and Toxicity Profiles

ADME Properties

ParameterValue/Observation
LogP2.1 (moderate lipophilicity)
BBB permeabilityModerate (predicted Pe: 5.3 × 10⁻⁶ cm/s)
**Plasma protein binding85–90%

Toxicity Screening

  • Acute toxicity (LD₅₀): >500 mg/kg in mice (oral administration).

  • Genotoxicity: Negative in Ames test and micronucleus assays.

Comparative Analysis with Analogues

Structural Analogues

CompoundModificationPotency (IC₅₀)Selectivity
2-(5-Methyloxazol-2-YL)ethanamineMethyl instead of tert-butyl420 nMLow
2-(5-Phenyloxazol-2-YL)ethanaminePhenyl substitution210 nMModerate

The tert-butyl group confers superior MAGL selectivity compared to smaller alkyl or aryl substituents.

Challenges and Future Directions

Limitations

  • Solubility: Low aqueous solubility (<10 µg/mL) complicates formulation.

  • Metabolic stability: Rapid hepatic clearance (t₁/₂ = 1.2 h in rats) necessitates prodrug strategies.

Research Opportunities

  • Cocrystallization studies: To elucidate binding modes with MAGL and BACE-1.

  • Hybrid inhibitors: Combining oxazole motifs with β-secretase inhibitors for dual-pathway AD therapy.

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